molecular formula C18H21N5O2 B6625001 N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B6625001
M. Wt: 339.4 g/mol
InChI Key: YSZSJFFUYJSEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyridines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridine ring, a benzyl group, and a methoxy-substituted isopropyl group

Properties

IUPAC Name

N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-18(2,13-25-3)22(11-14-7-5-4-6-8-14)17(24)15-9-10-16-19-20-21-23(16)12-15/h4-10,12H,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSJFFUYJSEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)N(CC1=CC=CC=C1)C(=O)C2=CN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Fusing the Tetrazole and Pyridine Rings: The tetrazole ring is then fused to a pyridine ring through a cyclization reaction, often involving a suitable catalyst and heating.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the tetrazole ring.

    Addition of the Methoxy-Substituted Isopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated derivatives.

Scientific Research Applications

N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its chemical properties can be exploited in the development of new materials with specific functionalities.

    Biological Research: The compound can be used as a tool to study various biological processes and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyridine Derivatives: Compounds with similar tetrazole-pyridine fused rings.

    Benzyl-Substituted Tetrazoles: Compounds with a benzyl group attached to a tetrazole ring.

    Methoxy-Substituted Isopropyl Derivatives: Compounds with a methoxy-substituted isopropyl group.

Uniqueness

N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.